molecular formula C16H38N2O3S B1602441 Tetrabutylammonium sulfamate CAS No. 88144-23-4

Tetrabutylammonium sulfamate

Cat. No. B1602441
CAS RN: 88144-23-4
M. Wt: 338.6 g/mol
InChI Key: VHXHZSNUJQJUFZ-UHFFFAOYSA-M
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Description

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . Tetrabutylammonium sulfamate is a lipophilic sulfamate that can be useful for many purposes, such as the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .


Synthesis Analysis

Tetrabutylammonium-based compounds have been used in various synthesis processes. For instance, Tetrabutylammonium Bromide (TBAB) has been used in the synthesis of 2,4,5-triaryl imidazoles and in the synthesis of cellulose esters .


Molecular Structure Analysis

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . The molecular weight of Tetrabutylammonium hydrogen sulfate, a similar compound, is 339.534 .


Chemical Reactions Analysis

Tetrabutylammonium-based compounds have been used in various chemical reactions. For instance, Tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol, a polyhydroxylated fullerene . Tetrabutylammonium sulfamate can be used in the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .


Physical And Chemical Properties Analysis

The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .

Scientific Research Applications

Synthesis of N-Substituted Sulfamates

Tetrabutylammonium sulfamate is utilized in a novel one-pot method for the synthesis of N-substituted sulfamates from carboxylic acids. This process involves di-tert-butyl dicarbonate and pyridine under mild conditions. The reaction has two competing pathways, with the desired sulfamate products formed in reactions with aliphatic and electron-deficient aromatic acid substrates. In contrast, symmetrical anhydride intermediates are observed with electron-neutral or electron-rich aromatic substrates (Rogers, Humphrey, Chiu, & Pei, 2008).

Hydrogen Sulfide Research

Tetrabutylammonium hydrosulfide (NBu4SH) is another derivative, playing a significant role in the study of hydrogen sulfide (H2S) and anion-binding in organic solutions. This compound provides a convenient and analytically pure source of HS(-) soluble in organic solution, facilitating the exploration of H2S's chemical mechanisms and its actions in various physiological processes (Hartle, Meininger, Zakharov, Tonzetich, & Pluth, 2015).

Electrochemical Behavior in Batteries

In the field of electrochemistry, tetrabutylammonium hydrogen sulfate, sharing similarities with tetrabutylammonium sulfamate, has been studied for its impact on the electrochemical behavior of lead-acid batteries. This research focuses on hydrogen and oxygen evolution overpotential and anodic layer formation on battery grids, offering insights into the potential application of tetrabutylammonium compounds in battery technology (Rezaei & Taki, 2008).

Chromatographic Applications

Tetrabutylammonium is used as a counterion in high-performance ion-pair partition chromatography for separating sulfonamides. This method is effective for a group of fourteen sulfa drugs, varying in pKA and hydrophobicity. By altering mobile phase composition, counterion composition, pH, and ionic strength, significant variations in separation and efficiency are achievable, highlighting tetrabutylammonium's versatility in chromatographic applications (Su, Hartkopf, & Karger, 1976).

Oxidation Reactions

Tetrabutylammonium periodate, a related compound, is effective in oxidizing various organic substances, such as alcohols, thiols, and thioethers, in the presence of Lewis acids in aprotic organic solvents. This capability demonstrates the broad range of tetrabutylammonium compounds in facilitating oxidation reactions in organic chemistry (Firouzabadi, Sardarian, & Badparva, 1996).

Safety And Hazards

Tetrabutylammonium-based compounds can be hazardous. For instance, Tetrabutylammonium hydrogen sulfate can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Tetrabutylammonium-based compounds have potential for future applications. For instance, semi-clathrate hydrates of quaternary onium salts, including tetrabutylammonium, have potential for use in gas separation and storage as well as for latent heat storage materials . Additionally, tetrabutylammonium fluoride has been found useful for the preparation of alkyl fluorides .

properties

IUPAC Name

tetrabutylazanium;sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXHZSNUJQJUFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584992
Record name N,N,N-Tributylbutan-1-aminium sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium sulfamate

CAS RN

88144-23-4
Record name N,N,N-Tributylbutan-1-aminium sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Rogers, G Humphrey, A Chiu, T Pei - Synthesis, 2008 - thieme-connect.com
… nucleophilic attack by tetrabutylammonium sulfamate to form … nitrobenzoic acid and tetrabutylammonium sulfamate (Table [… acid and tetrabutylammonium sulfamate in pyridine …
Number of citations: 2 www.thieme-connect.com
MT Mihai, BD Williams, RJ Phipps - Journal of the American …, 2019 - ACS Publications
… We began by converting 2-chloroaniline (1a) to the corresponding tetrabutylammonium sulfamate salt 2a by treatment with chlorosulfonic acid followed by cation exchange using Bu 4 …
Number of citations: 116 pubs.acs.org
AC Brooks, L Martin, P Day, EB Lopes, M Almeida… - Dalton …, 2013 - pubs.rsc.org
… Electrocrystallisation of BEDT-TTF with tetrabutylammonium sulfamate in dichloromethane or THF over three weeks gave black shiny needles whose solid state structure was …
Number of citations: 5 pubs.rsc.org
WV Curran, AA Ross, VJ Lee - The Journal of Antibiotics, 1988 - jstage.jst.go.jp
… [3-(5)-Amino-2-(5')-methyl-4-oxo- l -azetidinyl](2,2,2-trifluoroethyl)sulfamic Acid (29a) The tetrabutylammonium sulfamate 28a (790 mg) was dissolved in trifluoroacetic acid (10 ml) and …
Number of citations: 12 www.jstage.jst.go.jp
DW Widlicka, A Gontcharov, R Mehta… - … Process Research & …, 2019 - ACS Publications
… Fluorination with TBAF initially forms tetrabutylammonium sulfamate salt 30 (Scheme 6), which is fully soluble in the reaction mixture. Acidification leads to sequential formation of …
Number of citations: 6 pubs.acs.org
W Spillane, JB Malaubier - Chemical reviews, 2014 - ACS Publications
… A versatile process for synthesis of tetrabutylammonium salts of acylsulfamates CONHSO 3 – involves reaction of carboxylic acids with tetrabutylammonium sulfamate with di-tert-…
Number of citations: 115 pubs.acs.org
JR Partridge, TU Schwartz - Journal of molecular biology, 2009 - Elsevier
… GTP and GDP in the soluble fraction were separated by HPLC and with a linear acetonitrile gradient in 50 mM triethanolamine–HCl, pH 7.5, 10 mM tetrabutylammonium sulfamate. …
Number of citations: 47 www.sciencedirect.com
JR Partridge - 2010 - dspace.mit.edu
Formation of an endomembrane system in the eukaryotic cell is a hallmark of biological evolution. One such system is the nuclear envelope (NE), composed of an inner and outer …
Number of citations: 2 dspace.mit.edu

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